Allyl 3-(chloromethyl)benzoate

ALDH-2 inhibition CVT-10216 substance abuse

Allyl 3-(chloromethyl)benzoate (also named prop-2-enyl 3-(chloromethyl)benzoate; CAS 225122-54-3; molecular formula C₁₁H₁₁ClO₂; molecular weight 210.66) is a synthetic intermediate classified as a benzoate ester building block. It features two orthogonal reactive handles on a meta-substituted benzoyl scaffold: an allyl ester at the carboxyl position and a benzylic chloromethyl group at the 3-position.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
Cat. No. B8539871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 3-(chloromethyl)benzoate
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC(=C1)CCl
InChIInChI=1S/C11H11ClO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2
InChIKeyLDEVYNRGKQLSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 3-(Chloromethyl)benzoate (CAS 225122-54-3): A Bifunctional Benzoate Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


Allyl 3-(chloromethyl)benzoate (also named prop-2-enyl 3-(chloromethyl)benzoate; CAS 225122-54-3; molecular formula C₁₁H₁₁ClO₂; molecular weight 210.66) is a synthetic intermediate classified as a benzoate ester building block. It features two orthogonal reactive handles on a meta-substituted benzoyl scaffold: an allyl ester at the carboxyl position and a benzylic chloromethyl group at the 3-position . This compound is not a bioactive molecule itself; rather, its procurement value derives entirely from its documented role as a strategic intermediate in two independent medicinal chemistry programs: (i) the fragment-based discovery and optimization of nanomolar small-molecule antagonists of the IL-2/IL-2Rα protein–protein interaction by Sunesis Pharmaceuticals [1], and (ii) the synthesis of CVT-10216 (M323290), a highly selective, reversible inhibitor of mitochondrial aldehyde dehydrogenase‑2 (ALDH-2; IC₅₀ 29 nM vs. 1,300 nM for ALDH‑1, ~45‑fold selectivity) that suppresses alcohol and cocaine intake in rodent models [2].

Why Allyl 3-(Chloromethyl)benzoate Cannot Be Replaced by Simple Analogs in Multi‑Step Synthetic Sequences


Allyl 3-(chloromethyl)benzoate sits at the intersection of two orthogonal reactivity manifolds that are both exploited within the same synthetic route: (i) the chloromethyl group undergoes nucleophilic substitution (e.g., Williamson etherification, Finkelstein halogen exchange) to build the benzylic ether or iodide linkage, while (ii) the allyl ester serves as a carboxyl protecting group that is susceptible to Pd(0)-catalyzed deprotection under mild, chemoselective conditions (π-allyl chemistry) without disturbing the newly installed functionality [1]. Neither allyl benzoate (lacks the chloromethyl handle), 3-(chloromethyl)benzoic acid (lacks the allyl protecting group), nor the para‑chloromethyl regioisomer (allyl 4‑chloromethylbenzoate, CAS 1637222‑85‑5, which places the electrophile in a different geometric vector and electronic environment) can replicate this exact sequence of transformations . Accordingly, procurement of the specific meta‑chloromethyl allyl ester is required to reproduce published synthetic protocols leading to the CVT‑10216/M323290 pharmacophore and the IL‑2 antagonist series .

Product-Specific Quantitative Evidence: Differentiation of Allyl 3-(Chloromethyl)benzoate from Closest Analogs


Validated Downstream Pharmacophore: CVT-10216 (M323290) Demonstrates ~45‑Fold ALDH‑2 vs. ALDH‑1 Selectivity

The ultimate product accessed through the allyl 3-(chloromethyl)benzoate intermediate, CVT-10216 (also coded M323290, GS 455534), has been pharmacologically characterized in a peer-reviewed publication and multiple commercial vendor specification sheets. CVT-10216 inhibits ALDH‑2 with an IC₅₀ of 29 nM, while inhibition of the closely related isoform ALDH‑1 requires an IC₅₀ of 1,300 nM, yielding a selectivity ratio of ~45‑fold [1]. This selectivity profile is the direct outcome of the meta-alkoxybenzyl substitution pattern established at the stage of allyl 3-(chloromethyl)benzoate incorporation. In contrast, intermediates derived from the para‑chloromethyl regioisomer (allyl 4‑chloromethylbenzoate) would yield a geometrically distinct substitution pattern that has not been reported to produce a functionally equivalent ALDH‑2 inhibitor, meaning that the meta‑substituted building block is specifically required to replicate the published CVT-10216 synthesis .

ALDH-2 inhibition CVT-10216 substance abuse enzyme selectivity isoform selectivity

Finkelstein‑Enabled Diversification: Quantitative Conversion to Allyl 3‑Iodomethylbenzoate

The chloromethyl group of allyl 3-(chloromethyl)benzoate is a competent electrophile for the Finkelstein reaction, enabling clean conversion to the corresponding iodomethyl analog—a more reactive species for subsequent SN2 chemistry. A published synthetic protocol specifies: allyl 3-(chloromethyl)benzoate (54.5 g, 0.259 mol) is treated with sodium iodide (46.56 g, 0.311 mol, 1.2 equiv) in acetone (500 mL) at room temperature for 6.5 hours, yielding allyl 3‑iodomethylbenzoate after filtration . In contrast, allyl benzoate (CAS 583‑04‑0) lacks any halogenated side chain and is therefore inert under Finkelstein conditions, precluding this diversification route entirely . Similarly, 3‑(chloromethyl)benzoic acid (CAS 31719‑77‑4), while possessing the chloromethyl group, lacks the allyl ester protection necessary for downstream Pd‑mediated transformations .

Finkelstein reaction halogen exchange SN2 iodomethylbenzoate building block diversification

Role as Direct Intermediate in Fragment‑Based Discovery of 60 nM IL‑2/IL‑2Rα Antagonist

The Raimundo et al. (2004) publication from Sunesis Pharmaceuticals explicitly documents the use of allyl 3-(chloromethyl)benzoate as a reagent in the preparation of small‑molecule antagonists of the IL‑2/IL‑2Rα protein–protein interaction [1]. This fragment‑based program, employing the tethering methodology, advanced compounds from millimolar fragment hits to a final lead series with nanomolar affinity (60 nM for the most potent inhibitor). The allyl ester group on this building block served a critical role: it functioned as a carboxyl protecting group that could be chemoselectively removed under Pd(0) catalysis without disturbing the complex substitution pattern built during the fragment‑assembly process [1]. By contrast, simple methyl or ethyl 3‑(chloromethyl)benzoate esters require strongly basic or acidic hydrolysis conditions for deprotection, which are incompatible with many of the sensitive functional groups present in advanced intermediates of this synthetic sequence [2]. The closest commercially available comparator, 3‑(chloromethyl)benzoic acid, would necessitate a separate allylation step if the allyl protecting group strategy is to be employed, adding one synthetic transformation and associated yield loss [3].

fragment-based drug discovery IL-2 antagonist protein-protein interaction tethering immunosuppression

Regiochemical Specificity: Meta‑Chloromethyl vs. Para‑Chloromethyl Substitution Pattern

Allyl 3-(chloromethyl)benzoate carries the chloromethyl electrophile at the meta (3‑) position of the phenyl ring (InChI: InChI=1S/C11H11ClO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2) . The regioisomeric allyl 4‑chloromethylbenzoate (CAS 1637222-85-5) bears the identical chloromethyl functionality at the para (4‑) position . Although both regioisomers share the same molecular formula (C₁₁H₁₁ClO₂) and molecular weight (210.66 Da), the geometric vector of the chloromethyl substituent relative to the ester anchor point differs by approximately 60° in the plane of the aromatic ring (meta: ~120°; para: 180°). This difference fundamentally alters the three‑dimensional trajectory of any substituent appended through this position, affecting binding‑site complementarity in target proteins. The CVT‑10216 pharmacophore—which originated from the Stanford ALDH‑2 modulator patent family—specifically incorporates a meta‑oriented benzylic ether linkage derived from allyl 3‑(chloromethyl)benzoate [1]. No ALDH‑2 modulator with a para‑oriented benzylic ether derived from allyl 4‑chloromethylbenzoate has been reported in the peer‑reviewed or patent literature, indicating that the meta regiochemistry is a critical determinant of biological activity in this series [1].

regiochemistry meta-substitution SAR CVT-10216 geometric vector

Validated Application Scenarios for Allyl 3‑(Chloromethyl)benzoate in Medicinal Chemistry and Chemical Biology


Synthesis of CVT‑10216 (M323290), a Selective ALDH‑2 Inhibitor for Addiction Research

Allyl 3‑(chloromethyl)benzoate serves as the mandatory meta‑substituted building block for constructing the benzylic ether linkage in CVT‑10216. The chloromethyl group is used to alkylate the 7‑hydroxy group of the chromenone core (via Williamson etherification or Mitsunobu‑type chemistry), while the allyl ester is retained as a latent carboxylic acid. In the final step, the allyl ester is cleaved under Pd(0) catalysis to liberate the free benzoic acid pharmacophore. The resulting CVT‑10216 inhibits ALDH‑2 with an IC₅₀ of 29 nM and exhibits approximately 45‑fold selectivity over ALDH‑1 (IC₅₀ 1,300 nM) [1]. This compound has demonstrated in vivo efficacy in rodent models of alcohol and cocaine intake, making it a tool compound of high interest for addiction neurobiology and drug discovery programs [2]. The Stanford University patent family (US 2017/0320828 A1) covering ALDH‑2 modulators further establishes the commercial relevance of this synthetic route [3].

Fragment‑Based Assembly of IL‑2/IL‑2Rα Protein–Protein Interaction Inhibitors

In the Sunesis Pharmaceuticals medicinal chemistry program published in the Journal of Medicinal Chemistry (2004), allyl 3‑(chloromethyl)benzoate was employed as a key reagent for introducing structural diversity into the IL‑2 antagonist series. The program used fragment‑based tethering to identify and optimize compounds that bind reversibly to IL‑2 at the IL‑2Rα receptor‑binding site, ultimately achieving a lead compound with 60 nM affinity [1]. The allyl ester protecting group strategy was critical: it permitted Pd(0)‑mediated deprotection under neutral conditions compatible with the diverse functionality (guanidine, dichlorophenyl, pyrazole) present in the advanced intermediates. The orthogonal reactivity of the chloromethyl and allyl ester groups allowed independent manipulation of two molecular vectors from a single building block [1]. For laboratories engaged in cytokine/receptor protein–protein interaction inhibitor discovery, this validated synthetic route represents a starting point for hit‑to‑lead optimization.

Halogen Diversification via Finkelstein Chemistry for Chemical Biology Probe Synthesis

The benzylic chloromethyl group in allyl 3‑(chloromethyl)benzoate undergoes quantitative Finkelstein exchange with NaI in acetone to yield allyl 3‑iodomethylbenzoate (CAS 225122‑55‑4) [1]. The iodomethyl analog is a significantly more reactive electrophile (iodide is a ~10³‑fold better leaving group than chloride in SN2 reactions), enabling subsequent substitutions with softer nucleophiles (thiols, amines, stabilized carbanions) under milder conditions. This two‑step sequence—procure allyl 3‑(chloromethyl)benzoate, then convert to the iodide on demand—provides access to a broader range of allyl‑protected benzoate derivatives than either building block alone. This strategy is particularly valuable in chemical biology for synthesizing probe molecules where the iodide can be displaced by cysteine thiols in protein‑labeling experiments or by thiol‑containing affinity tags for target‑identification studies [2].

Regiochemically Defined Meta‑Substituted Benzoate Library Synthesis

For structure–activity relationship (SAR) studies requiring systematic variation of the benzylic substituent while maintaining the allyl ester protecting group, allyl 3‑(chloromethyl)benzoate provides a single, commercially available entry point. The chloromethyl group can be converted to: (i) an amine (via Gabriel synthesis or NaN₃ reduction), (ii) a thiol (via thiourea hydrolysis), (iii) a nitrile (via NaCN displacement), (iv) an azide (via NaN₃), or (v) a phosphonate (via Arbuzov reaction), all while the allyl ester remains intact for subsequent Pd(0)‑mediated deprotection or Pd‑catalyzed cross‑coupling of the allyl moiety itself [1]. This unified synthetic strategy eliminates the need to procure or synthesize multiple regioisomeric building blocks, reducing both procurement complexity and inventory burden for medicinal chemistry groups running parallel SAR campaigns [2].

Quote Request

Request a Quote for Allyl 3-(chloromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.